Cas no 2228752-02-9 (2-(3-ethynylphenyl)-2-methylpropan-1-amine)

2-(3-Ethynylphenyl)-2-methylpropan-1-amine is a specialized organic compound featuring a unique combination of an ethynylphenyl group and a primary amine functionality. Its structural design, incorporating a sterically hindered 2-methylpropan-1-amine moiety, enhances stability and reactivity in synthetic applications. The ethynyl group offers versatility for further functionalization via click chemistry or cross-coupling reactions, making it valuable in pharmaceutical and materials research. The amine group provides a handle for derivatization, facilitating its use as an intermediate in bioactive molecule synthesis. This compound is particularly suited for applications requiring controlled reactivity and tailored molecular architectures, offering researchers a precise tool for advanced chemical synthesis.
2-(3-ethynylphenyl)-2-methylpropan-1-amine structure
2228752-02-9 structure
Product Name:2-(3-ethynylphenyl)-2-methylpropan-1-amine
CAS No:2228752-02-9
MF:C12H15N
MW:173.254203081131
CID:6461818
PubChem ID:165678559
Update Time:2025-05-20

2-(3-ethynylphenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethynylphenyl)-2-methylpropan-1-amine
    • 2228752-02-9
    • EN300-1763185
    • Inchi: 1S/C12H15N/c1-4-10-6-5-7-11(8-10)12(2,3)9-13/h1,5-8H,9,13H2,2-3H3
    • InChI Key: HWZORLOSUAFMKD-UHFFFAOYSA-N
    • SMILES: NCC(C)(C)C1C=CC=C(C#C)C=1

Computed Properties

  • Exact Mass: 173.120449483g/mol
  • Monoisotopic Mass: 173.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(3-ethynylphenyl)-2-methylpropan-1-amine

2-(3-Ethynylphenyl)-2-Methylpropan-1-Amine: A Comprehensive Overview

Introduction

2-(3-Ethynylphenyl)-2-Methylpropan-1-Amine, a compound with the CAS number No. 2228752-02-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as N-methyl-N-(3-ethynylphenyl)ethanamine, is characterized by its unique structure and versatile applications. Recent advancements in synthetic methodologies and its incorporation into cutting-edge research have further highlighted its potential as a valuable building block in chemical synthesis.

Structural Insights and Synthesis

The molecular structure of N-methyl-N-(3-ethynylphenyl)ethanamine is defined by a central ethanamine backbone, with a methyl group attached to the nitrogen atom. The aromatic ring at the 3-position of the phenyl group is substituted with an ethynyl group, which introduces intriguing electronic and steric properties. This substitution pattern not only enhances the compound's reactivity but also opens up possibilities for further functionalization.

Recent studies have explored novel synthetic routes to this compound, leveraging advancements in catalytic methods and green chemistry principles. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the ethynylphenyl moiety, significantly improving yield and purity. These methods are particularly advantageous for large-scale production, making N-methyl-N-(3-ethynylphenyl)ethanamine more accessible for industrial applications.

Chemical Properties and Reactivity

The chemical properties of N-methyl-N-(3-ethynylphenyl)ethanamine are heavily influenced by its functional groups. The ethynyl group imparts alkyne reactivity, enabling participation in cycloaddition reactions, hydroamination processes, and other transformations that are pivotal in organic synthesis. Meanwhile, the amine functionality renders the compound susceptible to various nucleophilic substitutions and condensation reactions.

Pioneering research has demonstrated the utility of this compound as a precursor in the synthesis of bioactive molecules. For example, its ability to undergo Michael addition reactions has been exploited to construct complex heterocyclic frameworks with potential medicinal applications.

Applications in Drug Discovery

One of the most promising avenues for N-methyl-N-(3-ethynylphenyl)ethanamine lies in its role within drug discovery programs. The compound's structural flexibility allows it to serve as a scaffold for designing novel pharmaceutical agents targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

Recent studies have highlighted its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, derivatives of this compound have shown promise as kinase inhibitors, exhibiting potent activity against targets such as Aurora kinases andSrc family kinases.

Materials Science and Polymer Chemistry

Beyond pharmacology, N-methyl-N-(3-ethynylphenyl)ethanamine has found applications in materials science, particularly in the realm of polymer chemistry. Its alkyne functionality makes it an ideal candidate for click chemistry reactions, enabling the construction of robust polymer networks with tailored mechanical properties.

Innovative research has explored its use as a monomer in polyurethane synthesis, where it contributes to enhanced thermal stability and mechanical resilience. Additionally, its role in forming stimuli-responsive polymers has opened new frontiers in smart materials technology.

Environmental Impact and Safety Considerations

As with any chemical entity, understanding the environmental impact and safety profile of N-methyl-N-(3-ethynylphenyl)ethanamine is crucial for responsible use. Recent environmental assessments have focused on its biodegradability and potential toxicity to aquatic life.

Preliminary data suggest that under aerobic conditions, the compound undergoes moderate biodegradation within 48 hours. However, further studies are warranted to fully characterize its environmental fate and potential risks to ecosystems.

Conclusion

Future Perspectives

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